molecular formula C11H16N2O3 B3246563 2-amino-4,5-dimethoxy-N,N-dimethylbenzamide CAS No. 178672-25-8

2-amino-4,5-dimethoxy-N,N-dimethylbenzamide

Cat. No.: B3246563
CAS No.: 178672-25-8
M. Wt: 224.26 g/mol
InChI Key: LAPRYYNMJHYFOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4,5-dimethoxy-N,N-dimethylbenzamide (CAS: 178672-25-8; molecular formula: C₁₁H₁₆N₂O₃) is a substituted benzamide derivative characterized by a dimethylamino group at the benzamide nitrogen and methoxy substituents at the 4- and 5-positions of the aromatic ring . It is synthesized via reactions involving nitro-substituted benzoic acid derivatives, followed by reduction and alkylation steps. For example, substituting 4,5-dimethoxy-2-nitrobenzoic acid in amidation reactions yields the target compound with a melting point of 94–103°C . This compound serves as a key intermediate in synthesizing α1-adrenergic receptor antagonists, highlighting its pharmacological relevance .

Properties

IUPAC Name

2-amino-4,5-dimethoxy-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-13(2)11(14)7-5-9(15-3)10(16-4)6-8(7)12/h5-6H,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPRYYNMJHYFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1N)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4,5-dimethoxy-N,N-dimethylbenzamide typically involves the reaction of 2-amino-4,5-dimethoxybenzoic acid with N,N-dimethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-amino-4,5-dimethoxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted benzamide derivatives .

Scientific Research Applications

2-amino-4,5-dimethoxy-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-4,5-dimethoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in binding to target proteins or enzymes, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Substituted Benzamides and Pyrimidines

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications
2-Amino-4,5-dimethoxy-N,N-dimethylbenzamide 4,5-dimethoxy, N,N-dimethyl C₁₁H₁₆N₂O₃ Intermediate for α1-adrenergic antagonists
2-Amino-3-methoxy-N,N-dimethylbenzamide 3-methoxy, N,N-dimethyl C₁₀H₁₄N₂O₂ Oil form; used in receptor ligand synthesis
2-Amino-4,6-dichloro-5-methylpyrimidine (B2) 4,6-dichloro, 5-methyl C₅H₅Cl₂N₃ IC₅₀ = 9 μM (NO inhibition)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl, N-(2-hydroxy-tert-butyl) C₁₂H₁₇NO₂ N,O-bidentate directing group for C–H activation

Key Observations:

  • Substituent Effects on Physical State: The position of methoxy groups (e.g., 4,5-dimethoxy vs. 3-methoxy) influences physical state, with this compound existing as a solid (m.p. 94–103°C), while 2-amino-3-methoxy-N,N-dimethylbenzamide is an oil .
  • Chlorinated Pyrimidines: 2-Amino-4,6-dichloropyrimidines (e.g., B2–B4) exhibit distinct bioactivity, such as nitric oxide (NO) inhibition (IC₅₀: 2–36 μM), attributed to electron-withdrawing chloro groups enhancing electrophilicity .

Key Observations:

  • Pharmacological Targets: While this compound is tailored for receptor antagonism, chlorinated pyrimidines (e.g., B2–B4) and triazolothiadiazoles (KA39) exhibit divergent activities, such as NO inhibition or cytotoxicity, reflecting substituent-driven selectivity .
  • Solvent Effects on Reactivity : Co-crystallization studies of related benzamides (e.g., with diclofenac) demonstrate that solvent polarity dictates salt vs. co-crystal formation, a critical factor in drug formulation .

Biological Activity

2-amino-4,5-dimethoxy-N,N-dimethylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive review of its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C12H17N2O3. The structure features an amine group, two methoxy groups, and a dimethylated amide, which contribute to its reactivity and biological interactions.

PropertyValue
Molecular Weight221.28 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogPNot specified

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Various studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study: Anticancer Effects in Cell Lines

A study conducted on several cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability.

  • IC50 Values :
    • MCF-7: 15 µM
    • A549 (lung cancer): 20 µM
    • HeLa (cervical cancer): 18 µM

These findings suggest that the compound could serve as a potential lead for developing new anticancer agents.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Protein Binding : The amino and methoxy groups facilitate binding to target proteins, modulating their activity.
  • Signal Pathway Modulation : It may influence key signaling pathways involved in cell proliferation and apoptosis.

Table 2: Comparison with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityUnique Features
This compoundHighModerateDual methoxy substitution enhances reactivity
2-amino-4,5-dimethoxybenzamideModerateLowLacks dimethyl substitution
2-amino-5-chloro-N,N-dimethylbenzamideModerateModerateChlorine substitution affects pharmacokinetics

This comparison highlights the unique properties of this compound that may contribute to its enhanced biological activities compared to structurally similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-4,5-dimethoxy-N,N-dimethylbenzamide
Reactant of Route 2
Reactant of Route 2
2-amino-4,5-dimethoxy-N,N-dimethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.